molecular formula C4H3NO4 B14375678 N-Formyl-1,3-dioxopropan-2-imine N-oxide CAS No. 88673-20-5

N-Formyl-1,3-dioxopropan-2-imine N-oxide

Cat. No.: B14375678
CAS No.: 88673-20-5
M. Wt: 129.07 g/mol
InChI Key: BPJUONJVSFQNHU-UHFFFAOYSA-N
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Description

N-Formyl-1,3-dioxopropan-2-imine N-oxide is a chemical compound that has garnered interest due to its unique structure and reactivity. This compound is characterized by the presence of both formyl and imine groups, along with an N-oxide functionality, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-1,3-dioxopropan-2-imine N-oxide typically involves the reaction of formyl-containing compounds with amines under oxidative conditions. One common method is the reaction of formamide with an appropriate aldehyde or ketone in the presence of an oxidizing agent such as hydrogen peroxide . The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired N-oxide intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-1,3-dioxopropan-2-imine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, imines, and more complex N-oxide compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

N-Formyl-1,3-dioxopropan-2-imine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Formyl-1,3-dioxopropan-2-imine N-oxide exerts its effects involves its reactivity with nucleophiles and electrophiles. The N-oxide group can act as a nucleophile, participating in various addition and substitution reactions. The formyl and imine groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. These interactions are crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Formyl-1,3-dioxopropan-2-imine N-oxide is unique due to the presence of both formyl and imine groups along with the N-oxide functionality. This combination of functional groups provides a versatile platform for various chemical reactions and applications in synthesis, making it a valuable compound in both research and industrial contexts .

Properties

CAS No.

88673-20-5

Molecular Formula

C4H3NO4

Molecular Weight

129.07 g/mol

IUPAC Name

N-formyl-1,3-dioxopropan-2-imine oxide

InChI

InChI=1S/C4H3NO4/c6-1-4(2-7)5(9)3-8/h1-3H

InChI Key

BPJUONJVSFQNHU-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(=[N+](C=O)[O-])C=O

Origin of Product

United States

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